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Compound of Interest

Compound Name: Azelastine Hydrochloride

Cat. No.: B1213491

An In-Depth Technical Guide to the Solubility and Stability of Azelastine Hydrochloride

Introduction

Azelastine hydrochloride is a second-generation, selective H1-receptor antagonist widely
used in the treatment of allergic rhinitis and conjunctivitis.[1][2] Its efficacy and safety are
intrinsically linked to its physicochemical properties, primarily its solubility and stability. For
researchers, scientists, and drug development professionals, a comprehensive understanding
of these characteristics is paramount for formulation development, manufacturing, storage, and
ensuring therapeutic potency. This guide provides a detailed overview of the solubility of
azelastine hydrochloride in various solvents and its stability under different stress conditions,
supported by established experimental protocols and visual workflows.

Section 1: Solubility Profile of Azelastine
Hydrochloride

Azelastine hydrochloride is a white crystalline powder.[3][4] Its solubility is a critical factor
influencing its dissolution rate and bioavailability. The compound is generally described as
sparingly soluble in water and soluble in certain organic solvents.[3][4][5][6]

Quantitative Solubility Data

The solubility of azelastine hydrochloride in various common solvents has been reported
across multiple sources. The data is summarized below for comparative analysis.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1213491?utm_src=pdf-interest
https://www.benchchem.com/product/b1213491?utm_src=pdf-body
https://www.benchchem.com/product/b1213491?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-azelastine-hydrochloride
https://pmc.ncbi.nlm.nih.gov/articles/PMC2938280/
https://www.benchchem.com/product/b1213491?utm_src=pdf-body
https://www.benchchem.com/product/b1213491?utm_src=pdf-body
https://www.benchchem.com/product/b1213491?utm_src=pdf-body
https://www.benchchem.com/product/b1213491?utm_src=pdf-body
https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=7532ed82-5cfa-49da-83e5-c57ffdd3adbb
https://www.drugfuture.com/Pharmacopoeia/EP7/DATA/1633E.PDF
https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=7532ed82-5cfa-49da-83e5-c57ffdd3adbb
https://www.drugfuture.com/Pharmacopoeia/EP7/DATA/1633E.PDF
https://pubchem.ncbi.nlm.nih.gov/compound/Azelastine
https://rjtcsonline.com/HTMLPaper.aspx?Journal=Research%20Journal%20of%20Topical%20and%20Cosmetic%20Sciences;PID=2016-7-2-3
https://www.benchchem.com/product/b1213491?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Solvent Solubility (mg/mL) Remarks Source(s)
Water 20.84 Sparingly soluble [7]

35 mg/L (0.035
Water - [8]

mg/mL)
Water Sparingly soluble General description [31[41[6]
Ethanol 42.13 Soluble [7]
Ethanol 0.25 Soluble [9]
Ethanol Slightly soluble General description [3]
Methanol Soluble General description [6][10]
Dimethyl Sulfoxide

48.0 Soluble [7]
(DMSO)
Dimethyl Sulfoxide

10 Soluble [9]
(DMSO)
Dimethyl Formamide

1.0 Soluble [7119]
(DMF)
Methylene Chloride Soluble General description [41[5]
Propylene Glycol Sparingly soluble General description [3]

Glycerine

Slightly soluble

General description

[3]

DMSO:PBS (pH 7.2)
(1:3)

0.25

Sparingly soluble in

aqueous buffers

[719]

Note: Solubility values can vary based on experimental conditions such as temperature and

pH.

Section 2: Stability Profile of Azelastine
Hydrochloride
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Stability studies are crucial to identify how the quality of a drug substance varies over time
under the influence of environmental factors like temperature, humidity, and light. Forced
degradation studies, which involve exposing the drug to stress conditions more severe than
accelerated stability testing, are essential for identifying potential degradation products and
establishing the intrinsic stability of the molecule.[11]

Azelastine hydrochloride has been shown to be stable under certain conditions but
susceptible to degradation under others.

« Hydrolytic Stability (pH): The drug demonstrates significant degradation in alkaline
conditions.[12][13] Some studies also report degradation under acidic conditions, though it
appears to be more labile in basic media.[12][14] One study noted that azelastine was stable
under high temperature at pH 1 and 4 but degraded considerably in alkaline conditions (pH
10-13) upon light exposure.[15]

o Oxidative Stability: Azelastine hydrochloride is highly susceptible to oxidative degradation.
[12][13][14] Studies using hydrogen peroxide have shown significant breakdown of the active
substance.[12][16]

¢ Photostability: The compound is labile under UV/VIS irradiation.[12][15] Exposure to both UV
and natural sunlight can lead to the formation of degradation products.[12][14]

o Thermal Stability: Azelastine hydrochloride is relatively stable under high temperatures
when protected from light and humidity.[12][15][17] One study indicated thermal stability up
to 294.51°C.[17] However, when combined with high humidity, interactions with excipients
can occur.[12]

Section 3: Experimental Protocols

Detailed and standardized methodologies are critical for obtaining reliable and reproducible
solubility and stability data.

Protocol for Equilibrium Solubility Determination
(Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility due to its
reliability.[18][19]
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Objective: To determine the maximum concentration of Azelastine Hydrochloride that can be

dissolved in a specific solvent at equilibrium.

Materials:

Azelastine Hydrochloride powder

Selected solvents (e.g., water, phosphate buffer pH 6.8, ethanol)

Volumetric flasks

Thermostatically controlled shaker bath

Centrifuge

Syringe filters (e.g., 0.45 um PTFE)

Analytical balance

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

Preparation: Add an excess amount of Azelastine Hydrochloride to a known volume of the
selected solvent in a sealed container (e.g., a glass flask). The excess solid should be
visually present to ensure saturation.[18]

Equilibration: Place the flask in a thermostatically controlled shaker bath set to a specific
temperature (e.g., 25°C or 37°C). Agitate the suspension for a predetermined period
(typically 24 to 72 hours) to ensure equilibrium is reached.[19][20]

Phase Separation: After equilibration, cease agitation and allow the suspension to settle.[20]
Separate the undissolved solid from the saturated solution via centrifugation or filtration.
Filtration must be performed carefully to avoid adsorption of the drug onto the filter
membrane.[18]

Quantification: Withdraw an aliquot of the clear supernatant, dilute it appropriately with the
mobile phase or solvent, and analyze the concentration of dissolved Azelastine
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Hydrochloride using a validated analytical method, such as HPLC or UV spectroscopy.[6]

» Confirmation: To confirm that equilibrium has been reached, samples can be taken at
different time points (e.g., 24h and 48h). The solubility is confirmed when consecutive
measurements yield consistent concentrations.[19]

Protocol for Forced Degradation Study

Forced degradation studies are conducted according to ICH guidelines to assess the stability of
the drug substance under stress conditions.[21][22]

Objective: To identify potential degradation products and pathways for Azelastine
Hydrochloride and to demonstrate the specificity of stability-indicating analytical methods.

Materials:

Azelastine Hydrochloride (as solid powder and in solution)

e Hydrochloric acid (e.g., 0.1 M HCI)

e Sodium hydroxide (e.g., 0.1 M NaOH)

e Hydrogen peroxide (e.g., 3% H202)

o Calibrated photostability chamber

e Calibrated oven

 Validated stability-indicating HPLC method

Procedure:

» Acid Hydrolysis: Dissolve the drug in a methanolic solution and add 0.1 M HCL.[23] The
mixture can be refluxed or kept at room temperature for a specified duration.[14][23]
Afterwards, neutralize the solution before analysis.

o Base Hydrolysis: Dissolve the drug in a methanolic solution and add 0.1 M NaOH.[23] Keep
the mixture at room temperature or reflux for a set time, then neutralize.[14][23] Significant
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degradation is expected under alkaline conditions.[12]

o Oxidative Degradation: Treat a solution of the drug with 3% hydrogen peroxide at room
temperature for a specified period (e.g., up to 7 days or until target degradation is achieved).
[11][12]

o Thermal Degradation: Expose the solid drug powder to dry heat in a calibrated oven (e.g.,
70°C for 35 hours).[12][15] Analyze the sample at appropriate time points.

o Photolytic Degradation: Expose the drug (both in solid state and in solution) to a light source
according to ICH Q1B guidelines, which specify an exposure of not less than 1.2 million lux
hours and 200 watt hours/square meter.[11][12] A control sample should be protected from
light to allow for comparison.

e Analysis: Analyze all stressed samples, along with an unstressed control, using a validated
stability-indicating HPLC method. The method must be able to separate the intact drug from
all major degradation products.[13][24]

Section 4: Visualizations

Diagrams are provided to illustrate key experimental and logical pathways related to
Azelastine Hydrochloride.
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Equilibrium Solubility Determination Workflow

Add excess Azelastine HCI
to solvent

'

Agitate in shaker bath
(e.g., 24-48h at 37°C)

'

Check for undissolved solid
(Ensures saturation)

'

Separate solid and liquid phases
(Centrifugation / Filtration)

'

Withdraw clear supernatant

'

Dilute aliquot appropriately

'

Analyze concentration
(HPLC / UV-Vis)

'

Calculate Solubility (mg/mL)

Click to download full resolution via product page

Caption: Workflow for Equilibrium Solubility Determination.
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Forced Degradation Study Workflow

Azelastine HCI Sample
(Solid & Solution)

Apply Stress Conditions

A/ k
Acid Hydrolysis Base Hydrolysis Oxidation Thermal Photolytic
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> b
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Determine Degradation Pathway
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Caption: Workflow for a Forced Degradation Study.
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Azelastine Hydrochloride: Primary Mechanism of Action
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Caption: Primary Mechanism of Action of Azelastine HCI.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b1213491?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Generalized Degradation Pathway

Azelastine HCI
(Intact Drug)
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P
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Click to download full resolution via product page

Caption: General Degradation Pathway of Azelastine HCI.

Conclusion

This technical guide consolidates critical data on the solubility and stability of Azelastine
Hydrochloride. It is sparingly soluble in aqueous media but shows higher solubility in organic
solvents like DMSO and ethanol. Stability assessments reveal that the molecule is particularly
susceptible to degradation under alkaline, oxidative, and photolytic stress, while demonstrating
greater resilience to thermal stress. The provided experimental protocols for solubility and
forced degradation studies offer a standardized framework for researchers. This
comprehensive understanding is essential for the successful development of robust, stable,
and effective pharmaceutical formulations containing Azelastine Hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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